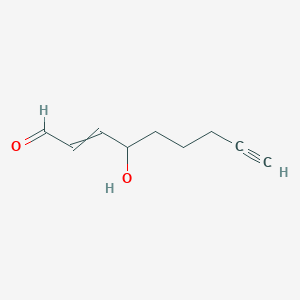

4-Hydroxynon-2-en-8-ynal

Descripción general

Descripción

El 4-Hidroxi Nonenal Alquino es un derivado del 4-Hidroxi Nonenal, un aldehído mayor producido durante la peroxidación lipídica de ácidos grasos poliinsaturados omega-6 como el ácido araquidónico y el ácido linoleico . Este compuesto se caracteriza por la presencia de un grupo alquino terminal, lo que lo hace particularmente útil en aplicaciones de química de clic . El 4-Hidroxi Nonenal Alquino es conocido por su papel en varios procesos biológicos y su posible implicación en numerosas enfermedades, incluida la inflamación crónica, las enfermedades neurodegenerativas, la aterosclerosis, la diabetes y el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 4-Hidroxi Nonenal Alquino se puede sintetizar a partir de los correspondientes (2E,4E)-2,4-alkadienales mediante un proceso de reducción-oxigenación utilizando oxígeno molecular y trietilsilano en presencia de porfirina de cobalto (II) como catalizador, seguido del tratamiento con trimetilfosfito . Este método permite la producción eficiente de (E)-4-hidroxi-2-alquenales, incluyendo el 4-Hidroxi Nonenal Alquino.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el 4-Hidroxi Nonenal Alquino no están ampliamente documentados, el compuesto se puede producir en cantidades a granel para fines de investigación. Generalmente está disponible en varias purezas y formulaciones, como soluciones en acetato de metilo .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-Hidroxi Nonenal Alquino experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos, incluidos ácidos carboxílicos y epóxidos.

Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol.

Sustitución: El grupo alquino terminal permite reacciones de química de clic, donde puede reaccionar con azidas para formar triazoles.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Química de Clic: Los catalizadores de cobre (I) se utilizan a menudo en reacciones de cicloadición de azida-alquino.

Productos Principales:

Oxidación: Ácidos carboxílicos y epóxidos.

Reducción: Alcoholes.

Química de Clic: Triazoles.

Aplicaciones Científicas De Investigación

El 4-Hidroxi Nonenal Alquino tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El 4-Hidroxi Nonenal Alquino ejerce sus efectos principalmente a través de la formación de aductos covalentes con grupos funcionales nucleofílicos en proteínas, ácidos nucleicos y lípidos . Este proceso implica reacciones de adición de Michael y formación de base de Schiff, lo que lleva a alteraciones en las vías de señalización celular y posibles mutaciones genéticas . También se sabe que el compuesto actúa como una molécula de señalización, influyendo en varios procesos celulares como los eventos del ciclo celular y la adhesión celular .

Compuestos Similares:

4-Hidroxi Nonenal: El compuesto padre, que carece del grupo alquino terminal.

4-Oxo-trans-2-nonenal: Otro producto de peroxidación lipídica con actividades biológicas similares.

4-Hidroxi-trans-2-hexenal: Un análogo de cadena más corta con reactividad similar.

Unicidad: El 4-Hidroxi Nonenal Alquino es único debido a su grupo alquino terminal, que permite reacciones de bioconjugación específicas a través de la química de clic . Esta característica lo hace particularmente valioso en aplicaciones de investigación donde se requieren modificaciones moleculares precisas.

Comparación Con Compuestos Similares

4-Hydroxy Nonenal: The parent compound, which lacks the terminal alkyne group.

4-Oxo-trans-2-nonenal: Another lipid peroxidation product with similar biological activities.

4-Hydroxy-trans-2-hexenal: A shorter-chain analog with similar reactivity.

Uniqueness: 4-Hydroxy Nonenal Alkyne is unique due to its terminal alkyne group, which allows for specific bioconjugation reactions through click chemistry . This feature makes it particularly valuable in research applications where precise molecular modifications are required.

Actividad Biológica

4-Hydroxynon-2-en-8-ynal (aHNE) is a reactive compound primarily produced through lipid peroxidation, particularly from polyunsaturated fatty acids like arachidonic and linoleic acids. This compound is significant in biological systems due to its role in cellular signaling and oxidative stress responses. Understanding its biological activity is crucial for elucidating its implications in various diseases, particularly those related to oxidative stress.

This compound acts as an electrophile, reacting with nucleophilic centers on proteins. The primary targets include amino acid side chains such as cysteine, histidine, and lysine. The reaction leads to the formation of covalent adducts, which can alter protein function and contribute to various cellular responses.

Key Mechanisms:

- Modification of Proteins : aHNE modifies proteins by forming adducts that can disrupt normal protein function, affecting cellular processes like adhesion, proliferation, and apoptosis.

- Oxidative Stress Response : Elevated levels of aHNE are observed during oxidative stress, indicating its role as a marker for oxidative damage and cellular dysfunction.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈O |

| Physical State | Colorless oil |

| Source | Produced from lipid peroxidation of polyunsaturated fatty acids |

| Reactivity | Highly reactive with nucleophilic amino acids; forms Schiff bases |

Cellular Effects

This compound is found throughout animal tissues, with increased concentrations during oxidative stress. Its presence is linked to several pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

Notable Cellular Interactions:

- Cell Signaling : Influences signaling pathways that regulate cell growth and apoptosis.

- Protein Interactions : Alters the function of key proteins involved in oxidative stress responses.

- Inflammation : Contributes to inflammatory processes by modifying cytokines and other signaling molecules.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Oxidative Stress Biomarker : It is increasingly recognized as a biomarker for oxidative stress-related diseases due to its elevated levels in affected tissues.

- Implications in Disease Mechanisms : Research indicates that aHNE may play a role in the pathogenesis of diseases such as Alzheimer's disease and atherosclerosis by modulating inflammatory responses and promoting cell death.

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Neurodegeneration : A study found that elevated levels of aHNE correlate with increased neuronal cell death in models of Alzheimer's disease, suggesting a direct link between oxidative stress and neurodegenerative processes.

- Cardiovascular Health : Research demonstrated that aHNE modifies proteins involved in endothelial function, contributing to vascular dysfunction observed in cardiovascular diseases.

- Cancer Research : Investigations into cancer cell lines revealed that aHNE-induced protein modifications can lead to altered signaling pathways that promote tumorigenesis.

Propiedades

IUPAC Name |

4-hydroxynon-2-en-8-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECVCDYORIBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693938 | |

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011268-23-7 | |

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.